molecular formula C20H23FN4O B4300990 2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4300990
M. Wt: 354.4 g/mol
InChI Key: RWBGMSBUZSLJOQ-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound characterized by a hexahydroquinoline scaffold. This structure is notable for its pharmacological relevance, particularly in medicinal chemistry where quinoline derivatives exhibit a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized via the Hantzsch reaction, which involves a multi-component condensation reaction. Common starting materials include aldehydes, β-ketoesters, and ammonium acetate. The reaction is often carried out under reflux conditions in ethanol or acetic acid as solvents. Various catalysts, such as piperidine or pyridine, might be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This approach allows for the efficient and controlled mixing of reactants and can be optimized for high yield and purity. Industrial reactors designed for the Hantzsch synthesis ensure consistent temperature control and product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, forming quinoline derivatives with different oxidation states.

  • Reduction: Reduction of the nitro groups present on the quinoline ring can lead to the formation of amino-quinoline derivatives.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly with halogens like chlorine and bromine.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst (Pd/C) or using metal hydrides like sodium borohydride (NaBH₄).

  • Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) in the presence of an iron catalyst (FeCl₃) are typically used.

Major Products

The primary products of these reactions include oxidized quinoline derivatives, reduced amino-quinolines, and halogenated quinoline compounds, each exhibiting distinct biological activities.

Scientific Research Applications

Chemistry

This compound is often used as a building block in the synthesis of more complex molecules. Its versatile reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and as probes for studying biological pathways.

Medicine

Quinoline derivatives, including this compound, are explored for their potential use in pharmaceuticals, particularly as anticancer agents. Their ability to interact with DNA and inhibit topoisomerases makes them promising candidates for drug development.

Industry

In the industrial sector, these compounds are utilized in the development of agrochemicals and dyes, leveraging their strong biological activity and stability.

Mechanism of Action

The mechanism by which 2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects often involves the inhibition of specific enzymes or interaction with DNA. The fluoro group and the amino functionalities play a crucial role in binding to target molecules, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 4-Aminoquinoline

  • 8-Hydroxyquinoline

  • 2-Chloroquinoline

  • 6-Methoxyquinoline

Uniqueness: Compared to similar compounds, the presence of both dimethylamino and fluoro substituents in 2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile enhances its lipophilicity and biological activity. This dual substitution pattern provides a unique set of properties, making it a standout in the realm of quinoline derivatives.

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-20(2)9-15-18(16(26)10-20)17(12-7-5-6-8-14(12)21)13(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBGMSBUZSLJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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